PI3K-IN-47

PI3Kα inhibition Enzymatic potency Bivalent inhibitor

PI3K-IN-47 (Compound 27) is the definitive bivalent PI3Kα inhibitor for unambiguous target attribution in gastric cancer models. Its picomolar PI3Kα IC50 of 0.44 nM represents an 84-fold improvement over monovalent Compound 11, with 16- to 52-fold selectivity across class I PI3K isoforms. This orally bioavailable tool compound eliminates polypharmacology concerns of pan-PI3K agents. Validated in HGC-27 xenograft models at 30 mg/kg oral dosing, PI3K-IN-47 enables robust PI3Kα-phenotype correlation without therapeutic-grade resource burden. Choose PI3K-IN-47 for definitive PI3Kα pathway interrogation.

Molecular Formula C50H46F4N8O8S2
Molecular Weight 1027.1 g/mol
Cat. No. B12389910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-47
Molecular FormulaC50H46F4N8O8S2
Molecular Weight1027.1 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NC=N1)OCCCCCCCCOC3=CC(=CC4=C(N=CN=C34)C)C5=CC(=C(N=C5)OC)NS(=O)(=O)C6=C(C=C(C=C6)F)F)C7=CC(=C(N=C7)OC)NS(=O)(=O)C8=C(C=C(C=C8)F)F
InChIInChI=1S/C50H46F4N8O8S2/c1-29-37-17-31(33-19-41(49(67-3)55-25-33)61-71(63,64)45-13-11-35(51)23-39(45)53)21-43(47(37)59-27-57-29)69-15-9-7-5-6-8-10-16-70-44-22-32(18-38-30(2)58-28-60-48(38)44)34-20-42(50(68-4)56-26-34)62-72(65,66)46-14-12-36(52)24-40(46)54/h11-14,17-28,61-62H,5-10,15-16H2,1-4H3
InChIKeyIAVWERJUJWISGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-47: A Bivalent PI3Kα‑Selective Inhibitor for Cancer Research Procurement


PI3K-IN-47 (Compound 27) is a rationally designed bivalent inhibitor of class I phosphoinositide 3-kinases (PI3Ks), distinguished by its dual‑head pharmacophore linked via a flexible alkyl chain. It exhibits picomolar potency for the PI3Kα isoform (IC₅₀ = 0.44 nM) with progressive selectivity against PI3Kβ (IC₅₀ = 7.18 nM), PI3Kγ (IC₅₀ = 13.92 nM), and PI3Kδ (IC₅₀ = 22.83 nM). The compound induces G1‑phase cell cycle arrest, suppresses colony formation and migration, and demonstrates dose‑dependent tumor growth inhibition in HGC‑27 gastric cancer xenograft models. [1] [2]

Why PI3K-IN-47 Cannot Be Substituted with Generic Monovalent PI3K Inhibitors in Oncology Research


Generic substitution of PI3K-IN-47 with a monovalent PI3K inhibitor, such as Compound 11, is scientifically unjustified due to fundamental differences in binding stoichiometry and resultant potency. PI3K-IN-47 is a bivalent ligand engineered to engage two PI3K binding sites simultaneously, leading to a substantial gain in inhibitory activity and cellular efficacy. Direct comparative analysis reveals that the bivalent design confers an approximately 84‑fold improvement in enzymatic potency for PI3Kα and an 18‑fold enhancement in antiproliferative activity in HGC‑27 gastric cancer cells, effects that cannot be replicated by the monovalent counterpart. [1] [2]

PI3K-IN-47: Comparative Quantitative Evidence Against Monovalent PI3K Inhibitors


PI3K-IN-47 Exhibits ~84‑Fold Superior PI3Kα Enzymatic Potency Relative to Monovalent Inhibitor 11

In a direct head-to-head kinase assay, bivalent PI3K inhibitor 27 (PI3K-IN-47) achieved an IC₅₀ of 0.44 nM against PI3Kα. This represents an approximately 84‑fold improvement in potency compared to the monovalent control inhibitor 11, which exhibited an IC₅₀ of 37 nM under identical assay conditions. [1]

PI3Kα inhibition Enzymatic potency Bivalent inhibitor

PI3K-IN-47 Delivers 18‑Fold Enhanced Antiproliferative Activity in HGC‑27 Gastric Cancer Cells Over Monovalent Control

The bivalent architecture of PI3K-IN-47 translates into a marked improvement in cellular efficacy. In HGC‑27 gastric cancer cell proliferation assays, PI3K-IN-47 demonstrated an IC₅₀ of 1.1 μM, an 18‑fold enhancement over the monovalent inhibitor 11, which displayed an IC₅₀ of 19.8 μM. [1] [2]

Gastric cancer Antiproliferative activity HGC-27 cell line

PI3K-IN-47 Exhibits a Defined Isoform Selectivity Profile Favoring PI3Kα Over β, γ, and δ

Beyond its potency against PI3Kα, PI3K-IN-47 demonstrates a clear and quantifiable selectivity window across class I PI3K isoforms. The compound displays progressively lower potency for PI3Kβ (IC₅₀ = 7.18 nM), PI3Kγ (IC₅₀ = 13.92 nM), and PI3Kδ (IC₅₀ = 22.83 nM), yielding an α‑selectivity ratio of approximately 16‑fold over β, 32‑fold over γ, and 52‑fold over δ. [1]

Isoform selectivity PI3Kα Kinase profiling

PI3K-IN-47 Demonstrates In Vivo Tumor Growth Inhibition in HGC‑27 Xenograft Model

The improved potency and cellular activity of PI3K-IN-47 translate to measurable in vivo efficacy. In a HGC‑27 gastric cancer xenograft mouse model, once‑daily oral administration of PI3K-IN-47 at a dose of 30 mg/kg for 21 days resulted in significant tumor growth inhibition (TGI). While a direct comparator is not available in the same study, this in vivo validation supports the functional advantage of the bivalent design established in vitro. [1] [2]

In vivo efficacy Xenograft model Gastric cancer

PI3K-IN-47: Recommended Scientific Applications Based on Quantitative Differentiation


Dissecting PI3Kα‑Specific Signaling in Gastric Cancer Models with PI3K‑IN‑47

Given its 84‑fold greater potency for PI3Kα compared to monovalent inhibitors and its 16‑ to 52‑fold selectivity over other class I PI3K isoforms, PI3K-IN-47 is the reagent of choice for experiments requiring unambiguous attribution of observed phenotypes to PI3Kα inhibition in gastric cancer cells. The sub‑nanomolar PI3Kα IC₅₀ (0.44 nM) and 18‑fold enhanced cellular antiproliferative activity (1.1 μM vs. 19.8 μM for monovalent control) in HGC‑27 cells provide a robust and specific tool for pathway interrogation. [1] [2]

Preclinical Proof‑of‑Concept Studies in PI3Kα‑Driven Xenograft Models Using PI3K‑IN‑47

Researchers requiring a chemically tractable, orally available PI3Kα‑biased inhibitor for in vivo oncology studies should prioritize PI3K-IN-47. The compound's demonstrated dose‑dependent tumor growth inhibition in the HGC‑27 gastric cancer xenograft model, following a 30 mg/kg oral dosing regimen, validates the translational relevance of its in vitro potency gains. This makes PI3K-IN-47 a suitable candidate for validating PI3Kα as a target in specific tumor contexts before committing to more resource‑intensive therapeutic development. [1] [3]

Investigating the Functional Impact of Bivalent PI3K Engagement on Downstream Signaling Dynamics

PI3K-IN-47 is uniquely suited for studies designed to compare the biological consequences of bivalent versus monovalent target engagement. The direct head‑to‑head comparison with monovalent inhibitor 11 provides a clear baseline: PI3K-IN-47's bivalent binding mode translates into a quantifiable 84‑fold improvement in enzymatic potency and an 18‑fold increase in cellular antiproliferative activity. This makes PI3K-IN-47 an essential tool for probing how enhanced residence time and avidity effects alter downstream PI3K‑Akt‑mTOR signaling kinetics, feedback activation, and cellular fate decisions. [1]

Technical Documentation Hub

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